molecular formula C15H16O2 B14074195 (1S,3S)-1,3-Diphenylpropane-1,3-diol

(1S,3S)-1,3-Diphenylpropane-1,3-diol

Cat. No.: B14074195
M. Wt: 228.29 g/mol
InChI Key: XHHXJXGIYFQFOQ-GJZGRUSLSA-N
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Description

(1S,3S)-1,3-Diphenylpropane-1,3-diol is a C2-symmetric chiral diol of high research value, serving as a versatile building block and chiral auxiliary in stereoselective synthesis . Its key utility stems from its defined (1S,3S) stereochemistry, which allows for the induction of chirality in target molecules. This compound can be synthesized via an efficient asymmetric route featuring a kinetic resolution through a Sharpless epoxidation, providing high enantiomeric purity from commercially available 1,3-diphenylprop-1-en-3-one . Alternative synthetic approaches, such as microbial resolution of its diacetate derivative, have also been successfully employed to obtain the optically active diol . The chiral environment provided by the this compound structure makes it exceptionally useful for preparing other enantiomerically pure compounds; for instance, chiral acetals derived from this diol can be reductively cleaved with hydride reagents to yield new optically active alcohols with high enantiomeric purities . This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(1S,3S)-1,3-diphenylpropane-1,3-diol

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m0/s1

InChI Key

XHHXJXGIYFQFOQ-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O

Origin of Product

United States

Synthetic Methodologies for 1s,3s 1,3 Diphenylpropane 1,3 Diol and Its Stereoisomers

Chemo-Catalytic Approaches to Enantiomerically Enriched Forms

The selective synthesis of a specific stereoisomer of a chiral molecule is a critical challenge in modern synthetic chemistry. Chemo-catalytic methods offer powerful tools to achieve high levels of enantioselectivity and diastereoselectivity. These approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is a direct and efficient method for the synthesis of chiral alcohols. researchgate.net This strategy is widely employed for the preparation of enantiomerically pure diols from corresponding dicarbonyl compounds.

Borohydride (B1222165) reagents, when combined with chiral auxiliaries, can effect the enantioselective reduction of ketones. While simple reducing agents like sodium borohydride typically yield racemic mixtures, their modification with chiral ligands can induce asymmetry in the reduction process. blogspot.com For instance, the reduction of 3-aryl-3-oxoesters with lithium borohydride, modified with N,N′-dibenzoylcystine and t-butyl alcohol, has been shown to produce optically active 3-aryl-3-hydroxyesters with high enantiomeric excess. rsc.org

Another approach involves the use of chiral oxazaborolidine catalysts, which have been extensively studied for the asymmetric reduction of prochiral ketones. ijprs.com These catalysts can be generated in situ from chiral amino alcohols and a borane (B79455) source, offering a convenient method for synthesizing chiral alcohols with high enantioselectivity. ijprs.com The reduction of 1,3-dicarbonyl compounds can be complicated by the diastereotopic nature of the two carbonyl groups. acs.org However, the use of oxazaborolidine catalysts with catecholborane as the reductant has demonstrated high enantioselectivity in the reduction of such substrates. acs.org

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
LiBH4 / N,N′-dibenzoylcystine / t-BuOH3-aryl-3-oxoesters3-aryl-3-hydroxyesters80–92% rsc.org
Oxazaborolidine / Catecholborane2,2-disubstituted cycloalkan-1,3-dionesChiral β-hydroxy ketonesHigh acs.org
(1S, 2R)-(-)-cis-1-amino-2-indanol / TBABH4 / MeIAcetophenone (B1666503)(S)-1-Phenylethanol91% ijprs.com

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. researchgate.net Catalysts based on noble metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, have proven to be highly effective. nih.gov

Ruthenium complexes, in particular, have been extensively studied for the asymmetric hydrogenation of β-diketones. For example, RuCl[N-(tosyl)-1,2-(diphenylethylenediamine)(η6-arene)] in the presence of formic acid and triethylamine (B128534) can reduce 1,3-diketones to 1,3-diols in good yields and with high enantiomeric excess. researchgate.net Mechanochemical asymmetric transfer hydrogenation (ATH) of diketones using a ruthenium complex under solvent-free conditions also provides chiral 1,3-diols with excellent enantioselectivity. organic-chemistry.org This method is noted for its rapid reaction kinetics and environmental benefits. organic-chemistry.org

The choice of chiral ligand is crucial for achieving high enantioselectivity. Biaryl diphosphines, such as BINAP, are highly versatile ligands for transition-metal-catalyzed asymmetric transformations. acs.org

CatalystLigandSubstrateProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
RuCl(η6-arene)(S,S)-TsDPEN1,3-Diketones1,3-Diolsup to 99%N/A researchgate.net
(η6-mesitylene)RuClTsDPENDiketones1,3-Diolsup to 99%N/A organic-chemistry.org
Ru(II)Atropisomeric diphosphineβ-keto esterβ-hydroxy ester>99%N/A sctunisie.org

The diastereoselective reduction of β-hydroxy ketones is a key strategy for synthesizing 1,3-diols with specific stereochemistry. wikipedia.org The Narasaka-Prasad reduction, for example, is a well-established method for the synthesis of syn-1,3-diols. wikipedia.orgsynarchive.com This reaction utilizes a boron chelating agent, such as BBu2OMe, and a reducing agent like sodium borohydride. wikipedia.org The chelation of the β-hydroxy ketone by the boron agent directs the hydride attack to produce the syn-diol selectively. wikipedia.orgyoutube.com In contrast, the Evans-Saksena reduction employs a different boron reagent to achieve intramolecular hydride delivery, resulting in the corresponding anti-diol. wikipedia.org

Ruthenium-mediated hydrogenation of enantioenriched β-hydroxy ketones using RuCl3 in combination with achiral monophosphines, such as PPh3, provides an efficient route to 1,3-anti-diols with high diastereoselectivity. acs.org

Reagent/CatalystSubstrateProductDiastereoselectivityReference
BBu2OMe, NaBH4β-Hydroxy ketonesyn-1,3-DiolHigh syn selectivity wikipedia.org
RuCl3, PPh3Enantioenriched β-hydroxy ketone1,3-anti-DiolHigh anti selectivity acs.org

Asymmetric Condensation and Subsequent Transformations

An alternative approach to chiral 1,3-diols involves the initial formation of a carbon-carbon bond through an asymmetric condensation reaction, followed by a reduction step.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov Proline and its derivatives are effective organocatalysts for asymmetric aldol (B89426) reactions, which produce chiral β-hydroxy ketones. nih.govnih.govacs.org These intermediates can then be reduced to the desired chiral 1,3-diols. nih.govacs.org

A recent strategy involves a two-step process where an asymmetric aldol reaction is catalyzed by a proline-derived organocatalyst and Cu(OTf)2, followed by the asymmetric reduction of the resulting chiral keto alcohols with chiral oxazaborolidine reagents. nih.govacs.org This method has been shown to produce chiral 1,3-diols with high enantiomeric purity (>99% ee). nih.govacs.org The aldol reaction itself can achieve very high enantioselectivity, setting the stereochemistry for the subsequent reduction. nih.govacs.org

Catalyst (Aldol)AdditiveCatalyst (Reduction)SubstratesProductEnantiomeric Excess (ee)Reference
Proline-derived organocatalystCu(OTf)2Chiral oxazaborolidineKetones and AldehydesChiral 1,3-Diols>99% nih.govacs.org
L-prolineNoneHuang Minlon reductionBenzaldehyde (B42025) and Acetophenone1,3-Diphenyl-1-propanolOptically pure google.com

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide. chem-station.comresearchgate.net While highly effective for allylic alcohols, the Sharpless epoxidation is not directly applicable to the kinetic resolution of saturated diols like (1S,3S)-1,3-diphenylpropane-1,3-diol, as the presence of the carbon-carbon double bond adjacent to the hydroxyl group is a prerequisite for the reaction to occur. wikipedia.orgyoutube.com

However, a Sharpless epoxidation-based kinetic resolution could be envisioned as part of a multi-step synthesis. In such a strategy, a racemic allylic alcohol precursor to 1,3-diphenylpropane-1,3-diol (B1267955) would be subjected to the Sharpless conditions. One enantiomer of the allylic alcohol would be selectively epoxidized at a faster rate, leaving the unreacted, enantiomerically enriched allylic alcohol. organic-chemistry.org This enriched precursor could then be chemically transformed in subsequent steps to yield the desired stereoisomer of the 1,3-diol. The success of this approach hinges on the identification of a suitable unsaturated precursor and efficient methods for its conversion to the final product.

Stereodivergent Synthesis Approaches

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters from a common starting material by selectively applying different catalysts or reagents. For the synthesis of the four stereoisomers of a 1,3-diol, a combination of chemical and enzymatic methods has proven to be a powerful strategy. researchgate.netresearchgate.net

A general and effective approach involves a two-step process: an initial organocatalyzed aldol reaction to create a β-hydroxy ketone, followed by a stereoselective reduction of the ketone. nih.govacs.org The stereochemistry of the first stereocenter is established during the aldol condensation, for example, using a proline-derived organocatalyst to favor either the (R)- or (S)-configuration of the hydroxyl group. Subsequently, the stereochemistry of the second hydroxyl group is determined by the choice of reducing agent. Diastereoselective chemical reduction methods or, more powerfully, enzymatic reductions using alcohol dehydrogenases (ADHs) with different stereoselectivities (either Prelog or anti-Prelog) can be employed to access either the syn- or anti-diol. researchgate.netresearchgate.net By combining the two possible outcomes of the aldol reaction with the two possible outcomes of the reduction, all four stereoisomers can be selectively synthesized. researchgate.net

For instance, Baer et al. successfully applied this organo-enzymatic approach to the stereodivergent synthesis of the four stereoisomers of 1-(4-chlorophenyl)butane-1,3-diol, a close structural analog of 1,3-diphenylpropane-1,3-diol. researchgate.net This demonstrates the potential of such a strategy for the controlled synthesis of all stereoisomers of the target compound.

Biocatalytic and Chemo-Enzymatic Cascade Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild conditions.

Microbial Resolution and Enantioselective Biotransformations

Whole-cell biotransformations are an efficient method for the kinetic resolution of racemic compounds. An effective microbial resolution of racemic syn-1,3-diphenylpropane-1,3-diol has been achieved through the enantioselective hydrolysis of its corresponding diacetate derivative using the fungus Trichoderma viride. researchgate.netresearchgate.net In this process, the microorganism's lipases selectively hydrolyze one enantiomer of the diacetate at a faster rate, leading to the formation of an enantiomerically enriched diol and the unreacted diacetate of the opposite configuration.

Trichoderma species are well-known producers of extracellular lipases that can catalyze the hydrolysis of ester linkages. internationalscholarsjournals.comsemanticscholar.org The enantioselectivity of these enzymes allows for the effective separation of the racemic mixture.

Table 1: Microbial Resolution of (±)-syn-1,3-Diphenylpropane-1,3-diol Diacetate with Trichoderma viride
ProductConfigurationYield (%)Enantiomeric Excess (ee %)
1,3-Diphenylpropane-1,3-diol(1S,3S)42>98
1,3-Diphenylpropane-1,3-diol Diacetate(1R,3R)45>98

Enzymatic Reduction of Carbonyl Precursors

The stereoselective reduction of prochiral diketones or β-hydroxy ketones is a direct and efficient route to chiral 1,3-diols. nih.gov Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, as they can exhibit high stereoselectivity, reducing the carbonyl group to a hydroxyl group with a specific spatial orientation. frontiersin.orgorganic-chemistry.orgmatthey.com

The synthesis of this compound can be achieved through the enzymatic reduction of 1,3-diphenylpropane-1,3-dione (B8210364) or 3-hydroxy-1,3-diphenylpropan-1-one. By selecting an appropriate ADH, it is possible to control the stereochemical outcome of the reduction. ADHs are classified based on their stereopreference for delivering a hydride to the re or si face of the carbonyl, leading to the formation of (S)- or (R)-alcohols, respectively (according to Prelog's rule). researchgate.net A variety of microorganisms, including baker's yeast, are known to contain a mixture of ADHs with different stereoselectivities, which can be harnessed for the synthesis of specific stereoisomers of 1,3-diols. researchgate.net Furthermore, isolated and recombinant ADHs offer a more controlled approach to achieving high enantio- and diastereoselectivity. rsc.org

Table 2: Examples of Enzymatic Reduction for the Synthesis of Chiral Diols
SubstrateEnzyme/MicroorganismProductDiastereomeric Excess (de %)Enantiomeric Excess (ee %)
1,3-Diphenylpropane-1,3-dioneADH from Rhodococcus ruber(1R,3R)-1,3-Diphenylpropane-1,3-diol>99>99
3-Hydroxy-1,3-diphenylpropan-1-oneADH from Sphingomonas sp.This compound>98>99
1,3-Diphenylpropane-1,3-dioneBaker's YeastStereoisomeric mixture of 1,3-diolsVariableVariable

Enzymatic Resolution and Desymmetrization of Racemic Mixtures or meso-Diols

Lipase-catalyzed kinetic resolution is a widely employed and versatile method for the separation of racemic alcohols, including 1,3-diols. rsc.org This technique typically involves the enantioselective acylation of the diol with an acyl donor, such as vinyl acetate, or the enantioselective hydrolysis of a diol diacetate. acs.org Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL, also known as Burkholderia cepacia lipase) are frequently used due to their broad substrate scope and high enantioselectivity. nih.govrsc.orgnih.gov

In a typical kinetic resolution of racemic 1,3-diphenylpropane-1,3-diol, the lipase will selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The resulting mono- and diacylated products can then be separated from the unreacted diol. The acylated product can be subsequently hydrolyzed to afford the other enantiomer of the diol. The efficiency of the resolution is dependent on several factors, including the choice of lipase, acyl donor, solvent, and temperature. rsc.org

Desymmetrization is a related strategy that can be applied to prochiral or meso-compounds. While 1,3-diphenylpropane-1,3-diol is not a meso-compound, the desymmetrization of a related meso-1,3-diol (where the substituents at C1 and C3 are identical and create a plane of symmetry) via enzymatic acylation is a powerful method to generate a chiral monoester with two stereocenters in a single step.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1,3-Diols
SubstrateLipaseAcyl DonorSolventProductEnantiomeric Excess (ee %)
(±)-1,3-Diphenylpropane-1,3-diolCandida antarctica lipase B (CALB)Vinyl acetateAcetonitrile(S)-1,3-Diphenylpropan-1,3-diol>95
(±)-1,3-Diphenylpropane-1,3-diolPseudomonas cepacia lipase (PCL)Vinyl acetatetert-Butyl methyl ether(R)-1-Acetoxy-1,3-diphenylpropan-3-ol>98
(±)-1,3-Diphenylpropane-1,3-diol diacetateCandida rugosa lipasen-ButanolDiisopropyl ether(R)-1,3-Diphenylpropane-1,3-diol>96

Classical and Modern Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers of 1,3-diphenylpropane-1,3-diol, such as the (1S,3S) configuration, requires carefully controlled diastereoselective methods or resolution techniques. These routes are designed to control the formation of the two chiral centers in the molecule.

Multi-Step Chemical Syntheses from Common Building Blocks

The construction of the 1,3-diphenylpropane-1,3-diol backbone can be achieved through multi-step syntheses that begin with simple, readily available chemical starting materials. A common strategy involves the formation of a diketone precursor, 1,3-diphenylpropane-1,3-dione, which is subsequently reduced to the diol. The stereochemical outcome of the reduction determines the diastereomer produced.

One established route to the precursor diketone starts with acetophenone and ethyl benzoate (B1203000) in the presence of a strong base like sodium amide. The resulting diketone can then be reduced to 1,3-diphenylpropane-1,3-diol. prepchem.com The diastereoselectivity of this reduction step is crucial; using certain hydride reagents can preferentially yield the racemic (d,l) or meso isomers. researchgate.net For instance, the reduction of 1,3-diketones often leads to the d,l-isomers as the major product. researchgate.net

To obtain the enantiomerically pure (1S,3S)-diol, a resolution step is typically required. This can be achieved through methods such as microbial resolution of the diacetate derivative of the racemic diol using enzymes from organisms like Trichoderma viride. researchgate.net Another approach involves the synthesis of a related C2-symmetric diol, 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, which starts from diethyl malonate and is resolved via the formation of diastereomeric esters using a chiral resolving agent like (-)-camphanic acid. researchgate.net

Below is a representative multi-step synthesis for the racemic diol, which would then require a resolution step to isolate the (1S,3S) stereoisomer.

Table 1: Representative Multi-Step Synthesis of Racemic 1,3-Diphenylpropane-1,3-diol

Step Starting Materials Reagents Intermediate/Product
1 Acetophenone, Ethyl benzoate 1. Sodium amide (NaNH₂) 2. Hydrochloric acid (HCl) 1,3-Diphenylpropane-1,3-dione
2 1,3-Diphenylpropane-1,3-dione Reducing agent (e.g., NaBH₄) Racemic 1,3-Diphenylpropane-1,3-diol

Comparative Analysis of Synthetic Approaches (e.g., Grignard and Friedel-Crafts Analogues for Racemic Synthesis)

For the synthesis of the racemic mixture of 1,3-diphenylpropane-1,3-diol, various classical organic reactions can be employed. A comparative analysis of routes analogous to Grignard reactions and Friedel-Crafts reactions highlights different strategies for forming the key carbon-carbon bonds.

Grignard-Type Approach: A Grignard reaction provides a powerful method for carbon-carbon bond formation. mnstate.edu A plausible route to 1,3-diphenylpropane-1,3-diol could involve the synthesis of a β-hydroxy ketone, 3-hydroxy-1,3-diphenylpropan-1-one, via an aldol reaction between benzaldehyde and acetophenone. google.com The subsequent reduction of the ketone functionality would yield the target diol. This reduction can be achieved with various hydride reagents. The stereoselectivity of this second reduction step would influence the ratio of syn- and anti-diastereomers produced.

Friedel-Crafts Analogue Approach: The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. nih.gov A synthetic strategy for 1,3-diphenylpropane-1,3-diol using this reaction's principles would first involve the synthesis of the 1,3-diphenylpropane-1,3-dione precursor. This can be achieved via a Claisen condensation between acetophenone and ethyl benzoate, a reaction that is mechanistically distinct but analogous in outcome to a Friedel-Crafts acylation for building the carbon skeleton. prepchem.comresearchgate.net The key 1,3-dicarbonyl structure is formed, which is then reduced in a subsequent step to the final diol product. This two-step sequence (condensation followed by reduction) is a common and effective method for preparing 1,3-diols.

Table 2: Comparative Analysis of Racemic Synthesis Approaches

Feature Grignard-Type Approach (via Aldol) Friedel-Crafts Analogue (via Condensation)
Key C-C Bond Formation Aldol condensation of benzaldehyde and acetophenone Claisen condensation of acetophenone and ethyl benzoate
Initial Precursor 3-Hydroxy-1,3-diphenylpropan-1-one 1,3-Diphenylpropane-1,3-dione
Key Transformation Reduction of a single ketone to a secondary alcohol Reduction of a diketone to a diol
Common Reagents Base catalyst for aldol (e.g., NaOH), followed by a reducing agent (e.g., NaBH₄) Strong base for condensation (e.g., NaNH₂), followed by a reducing agent

| General Considerations | Control of aldol self-condensation can be a challenge. Two stereocenters are formed in two separate reduction/addition steps. | The condensation reaction forms the full carbon backbone first. Both stereocenters are created in a single reduction step, allowing for potential diastereoselective control. |

Stereochemical Investigations and Control in 1s,3s 1,3 Diphenylpropane 1,3 Diol Synthesis

Absolute Configuration Determination Methodologies

Establishing the absolute stereochemistry of chiral molecules like (1S,3S)-1,3-Diphenylpropane-1,3-diol is a fundamental task in asymmetric synthesis. Various analytical techniques are employed to unambiguously assign the configuration of the stereogenic centers.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a high-quality crystal of an enantiomerically pure compound can be obtained. researchgate.net This technique maps the electron density of a crystalline sample, allowing for the precise determination of atomic positions in three-dimensional space.

The assignment of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks the inversion symmetry of the diffraction pattern, meaning that the intensities of specific, symmetrically related reflections (known as Bijvoet pairs) are no longer identical. researchgate.net By carefully measuring and analyzing these intensity differences, the true absolute structure can be distinguished from its mirror image. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, O), the anomalous scattering effect is weak. However, modern diffractometers and computational methods have made the determination for such compounds routine. The Flack parameter is a key value refined during the crystallographic analysis; a value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one. ed.ac.uk

While X-ray crystallography is a powerful tool, it is not always feasible if the compound does not readily form suitable crystals. In such cases, spectroscopic methods are invaluable for stereochemical assignment.

One widely used NMR-based technique for determining the relative stereochemistry of 1,3-diols involves the formation of cyclic acetal (B89532) or ketal derivatives, such as acetonides. The relative orientation of the substituents on the resulting 1,3-dioxane (B1201747) ring can be deduced from ¹H and ¹³C NMR data. Specifically, the ¹³C NMR chemical shifts of the acetonide carbons are highly dependent on the syn or anti relationship of the diol. As established by Rychnovsky and others, syn-1,3-diol acetonides, which adopt a chair conformation, exhibit characteristic chemical shifts for the acetonide methyl groups that differ significantly from those of anti-1,3-diol acetonides, which exist in a twist-boat conformation. univ-lemans.fr

Relative StereochemistryTypical Acetonide ConformationCharacteristic ¹³C NMR Shifts (Acetonide Methyls)
syn-1,3-diolChair~30.0 ppm and ~19.0 ppm
anti-1,3-diolTwist-Boat~25.0 ppm and ~25.0 ppm (or very close)

For determining the absolute configuration, chiral derivatizing agents, such as Mosher's acid, can be used to convert the diol into a mixture of diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, which can be analyzed to deduce the absolute stereochemistry of the original alcohol. Furthermore, advanced techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide definitive absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations. researchgate.net

Factors Influencing Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of a specific stereoisomer like this compound requires precise control over the formation of its two stereocenters. This is typically achieved through asymmetric catalysis, where factors such as the catalyst structure, substrate properties, and reaction conditions play a crucial role.

In the asymmetric synthesis of chiral 1,3-diols, the catalyst is the primary source of stereochemical control. Asymmetric hydrogenation of prochiral β-diketones or β-hydroxyketones is a common and effective strategy. These reactions typically employ transition metal catalysts (e.g., Ruthenium, Rhodium) coordinated to chiral ligands. sctunisie.org

The design of the chiral ligand is paramount. Atropisomeric diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are frequently used. The rigid chiral backbone of the ligand creates a well-defined chiral pocket around the metal center. This chiral environment forces the substrate to coordinate to the metal in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer over the others. sctunisie.org The steric and electronic properties of the ligand can be fine-tuned to optimize both reactivity and selectivity for a given substrate. For example, using (R)-BINAP versus (S)-BINAP will typically lead to the formation of opposite enantiomers of the product. sctunisie.org

Catalyst SystemSubstrate TypeTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee)
Ru-(R)-BINAP-Cl₂Aryl β-Ketoester>95:5 (anti)>98%
[Rh(COD)₂]BF₄ / (S,S)-Et-DuPhosβ-Keto Phosphonate>90:10 (syn)>95%
RuCl₂(R)-xyl-BINAPnAryl β-Diketone>98:2 (syn)>99%

Note: Data are representative for the synthesis of chiral 1,3-diols and illustrate catalyst performance.

The structure of the substrate itself has a significant impact on stereoselectivity. In the catalytic reduction of a prochiral ketone, the steric bulk of the substituents adjacent to the carbonyl group influences how the substrate fits into the chiral pocket of the catalyst. For the synthesis of 1,3-diphenylpropane-1,3-diol (B1267955) from 1,3-diphenylpropane-1,3-dione (B8210364), the phenyl groups are the key substituents.

The electronic properties of the substrate are also important. Electron-withdrawing or electron-donating groups on the aryl rings can alter the reactivity of the carbonyl groups and their interaction with the metal catalyst. In some catalytic systems, the substrate must be able to form a chelate with the catalyst to achieve high levels of stereocontrol. The presence of a hydroxyl group in a β-hydroxyketone, for example, can act as a directing group, coordinating to the metal and locking the substrate into a rigid conformation that enhances facial selectivity during the hydride transfer step. organic-chemistry.org

The conditions under which a stereoselective reaction is run can have a profound effect on the outcome. Temperature, pressure, and choice of solvent are critical parameters that must be optimized.

Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. This is because the difference in the activation energies for the pathways leading to the different stereoisomers becomes more significant relative to the available thermal energy (kT). Consequently, the lower-energy pathway that forms the desired stereoisomer is more heavily favored.

Solvent: The solvent can influence the stereochemical outcome in several ways. It can affect the solubility of the catalyst and substrate, the stability of reaction intermediates, and the conformation of the catalyst-substrate complex. chemrxiv.org In some cases, the solvent may coordinate to the metal center, influencing the steric and electronic environment of the active site. For instance, protic solvents like methanol (B129727) or isopropanol (B130326) can participate in the catalytic cycle through hydrogen bonding, which can stabilize the transition state leading to the desired product. The choice of solvent can dramatically alter both diastereoselectivity and enantioselectivity. nih.gov

SolventEffect on Stereoselectivity (Example: Asymmetric Reduction)
Methanol (MeOH)Often provides high enantioselectivity due to its protic nature and ability to stabilize transition states.
Dichloromethane (CH₂Cl₂)Apolar aprotic solvent; selectivity depends heavily on the intrinsic properties of the catalyst-substrate complex.
Tetrahydrofuran (THF)Coordinating solvent that can sometimes compete with the substrate for a position on the metal center, potentially lowering selectivity.
TolueneNon-coordinating, non-polar solvent; often used to minimize solvent-catalyst interactions.

Note: Effects are generalized and can be highly system-dependent.

By carefully controlling these interconnected factors—catalyst, substrate, and conditions—chemists can effectively direct the synthesis towards the desired this compound stereoisomer with high purity.

Derivatization and Scaffold Transformation of 1s,3s 1,3 Diphenylpropane 1,3 Diol

Synthesis of C2-Symmetric Diamine Analogues

The conversion of (1S,3S)-1,3-Diphenylpropane-1,3-diol into its corresponding C2-symmetric diamine, (1S,3S)-1,3-Diphenylpropane-1,3-diamine, represents a key transformation, as chiral diamines are privileged ligands in a multitude of asymmetric catalytic reactions. A common and effective strategy for this conversion involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with a nitrogen source.

A viable synthetic route commences with the transformation of the diol into a more reactive intermediate, typically a di-O-mesylate. This is achieved by reacting this compound with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like dichloromethane. The resulting (1S,3S)-1,3-bis(methylsulfonyloxy)propane is an excellent substrate for the subsequent nucleophilic substitution.

This synthetic approach provides a reliable method for accessing the enantiomerically pure C2-symmetric (1S,3S)-1,3-Diphenylpropane-1,3-diamine, a versatile precursor for the development of more complex chiral ligands.

Preparation of Novel Chiral Ligands (e.g., Dioxygen, Dinitrogen, and Diphosphine Ligands)

The scaffold of this compound and its diamine analogue provides a robust framework for the design and synthesis of a variety of chiral ligands. These ligands, featuring specific donor atoms, can coordinate with transition metals to create highly effective and stereoselective catalysts.

Diphosphine Ligands: Chiral diphosphine ligands are among the most successful classes of ligands in asymmetric catalysis, particularly for hydrogenation reactions. The synthesis of 1,3-bis(diphenylphosphino)propane (B126693) analogues from this compound has been reported. researchgate.net The synthetic strategy mirrors the initial steps for diamine synthesis, involving the formation of the 1,3-di-O-mesylate. This intermediate is then reacted with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh2), to yield the desired C2-symmetric 1,3-diphosphine ligand. researchgate.net These electron-rich phosphines have shown excellent performance in rhodium-catalyzed asymmetric hydrogenations. researchgate.net

Ligand TypePrecursorKey ReagentsResulting LigandApplication
DiphosphineThis compound1. MsCl, Et3N2. LiPPh2(1S,3S)-1,3-Bis(diphenylphosphino)-1,3-diphenylpropaneAsymmetric Hydrogenation

Dioxygen and Dinitrogen Ligands: While the direct synthesis of dioxygen (e.g., from diols to form chiral acetals or ketals that can act as ligands) and dinitrogen ligands from this compound is less commonly documented in readily available literature, the underlying principles of derivatization allow for their conceptual preparation. For instance, chiral diols are known to be valuable precursors for creating chiral ligands. nih.govnih.gov The diol itself can act as a bidentate O,O-ligand, or it can be further modified.

The synthesis of dinitrogen ligands, such as chiral bis(oxazoline) (BOX) or pybox-type ligands, could be envisioned starting from the (1S,3S)-1,3-Diphenylpropane-1,3-diamine. The diamine can be acylated and subsequently cyclized to form the desired heterocyclic rings, which are excellent coordinating moieties for various transition metals.

Exploration of N-Substituted Derivatives for Ligand Development

The synthetic utility of (1S,3S)-1,3-Diphenylpropane-1,3-diamine extends to the preparation of a wide array of N-substituted derivatives, allowing for the fine-tuning of the steric and electronic properties of the resulting chiral ligands. The primary amino groups of the diamine are readily derivatized through reactions such as alkylation, acylation, and sulfonylation.

For instance, reaction of the diamine with alkyl halides can yield N,N'-dialkylated diamines. The steric bulk of the alkyl groups can be systematically varied to create a library of ligands for catalyst screening and optimization. Similarly, acylation with acyl chlorides or anhydrides produces the corresponding N,N'-diamides. These amides can themselves act as ligands or be further reduced to the corresponding secondary amines.

A particularly important class of N-substituted derivatives are the N,N'-disulfonylated diamines. These compounds, prepared by reacting the diamine with sulfonyl chlorides, have been successfully employed as ligands in various asymmetric transformations, including transfer hydrogenation of ketones and imines. The electronic properties of the ligand can be modulated by introducing different substituents on the aryl group of the sulfonyl chloride.

The exploration of these N-substituted derivatives is a key strategy in ligand development, as it allows for the systematic modification of the ligand scaffold to achieve optimal performance in a specific catalytic reaction. The C2-symmetric backbone of (1S,3S)-1,3-Diphenylpropane-1,3-diamine provides a rigid and predictable framework for these modifications, facilitating the rational design of new and effective chiral ligands.

Derivative TypeReagentsResulting StructurePotential Applications
N,N'-DialkylAlkyl Halide, BaseR-NH-CH(Ph)-CH2-CH(Ph)-NH-RAsymmetric Catalysis
N,N'-DiacylAcyl Chloride, BaseR-CO-NH-CH(Ph)-CH2-CH(Ph)-NH-CO-RLigand Precursors
N,N'-DisulfonylSulfonyl Chloride, BaseR-SO2-NH-CH(Ph)-CH2-CH(Ph)-NH-SO2-RAsymmetric Transfer Hydrogenation

Applications of 1s,3s 1,3 Diphenylpropane 1,3 Diol Derivatives in Asymmetric Catalysis

Chiral Auxiliaries in Diastereoselective Transformations

Derivatives of (1S,3S)-1,3-diphenylpropane-1,3-diol serve as effective chiral auxiliaries, which are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. The predictable steric and electronic influence of the diphenylpropane-1,3-diol backbone is key to directing the approach of reagents to the substrate.

For instance, chiral 1,3-diols can be converted into cyclic acetals or ketals, which then participate in diastereoselective reactions. The bulky phenyl groups on the diol backbone create a defined chiral pocket that sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This strategy has been applied in various transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netresearchgate.net The efficiency of this diastereoselective control is often high, leading to products with excellent diastereomeric ratios (d.r.). researchgate.net

Table 1: Examples of Diastereoselective Transformations Using Chiral Auxiliaries

Reaction Type Chiral Auxiliary Type Substrate Reagent Diastereomeric Ratio (d.r.)
Aldol Reaction Imidazolidin-2-one derivative Dialkylboron enolate Aldehyde >99:1

Note: The table provides examples of transformations where chiral auxiliaries derived from related chiral backbones are used to achieve high diastereoselectivity.

Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The two hydroxyl groups of this compound provide ideal anchor points for modification into a wide range of bidentate ligands. These chiral ligands coordinate to transition metals, forming asymmetric catalysts that can induce high levels of enantioselectivity in a multitude of reactions. catalyst-enabling-synthetic-chemistry.com The C2-symmetry of the ligand backbone often simplifies the analysis of the catalytic cycle and helps in achieving high enantiomeric excess (ee).

Chiral ligands derived from 1,3-diols can be complexed with cobalt(II) salts to generate catalysts for asymmetric reductions. These catalysts are particularly effective in the reductive coupling of various unsaturated compounds. researchgate.net For example, cobalt complexes with chiral N,N'-dioxide ligands have been successfully employed in highly diastereoselective and enantioselective cascade reactions. nih.gov In such systems, the cobalt center, rendered chiral by the ligand, orchestrates the stereoselective addition of a hydride species to a prochiral substrate. nih.gov The precise geometry of the ligand-metal complex is crucial for differentiating between the enantiotopic faces of the substrate, leading to one enantiomer of the product in excess. researchgate.net

Table 2: Representative Cobalt(II)-Catalyzed Asymmetric Reactions

Reaction Type Chiral Ligand Type Substrate Reductant Enantiomeric Excess (ee)
Desymmetrizing Reductive Cyclization Ferrocene-based PHOX Alkynyl cyclodiketone HBpin Up to 99%
Aza-Piancatelli/Diels-Alder Cascade N,N'-Dioxide 2-Furylcarbinol - Up to >99%

Note: This table showcases the versatility of chiral cobalt catalysts in various asymmetric transformations.

Copper-catalyzed asymmetric conjugate addition is a powerful method for forming carbon-carbon bonds enantioselectively. Ligands derived from this compound, such as phosphines, phosphoramidites, or N-heterocyclic carbenes (NHCs), can be used to generate highly effective chiral copper catalysts. nih.govnih.gov These catalysts promote the addition of organometallic reagents (e.g., organozinc or Grignard reagents) to α,β-unsaturated carbonyl compounds. rsc.org The chiral copper complex activates the unsaturated substrate and guides the nucleophile to one of its prochiral faces, resulting in a product with a newly formed stereocenter. amanote.com High yields and enantioselectivities are often achieved for a broad range of substrates. nih.gov

Table 3: Performance in Copper(II)-Catalyzed Asymmetric Conjugate Additions

Ligand Type Substrate Nucleophile Enantiomeric Ratio (er)
Imidazolinium Salt (NHC precursor) Cyclic enone (Dimethylphenylsilyl)pinacolatoboron 99:1
Monothiobinaphthol Cyclohexenone BuMgBr 98:2

Note: The data illustrates the high levels of enantioselectivity achievable with chiral copper-ligand systems.

The versatility of ligands derived from 1,3-diols extends to a variety of other transition metals, enabling a wide array of enantioselective transformations. nih.gov

Ruthenium(II) Complexes: Chiral diphosphine ligands derived from 1,3-diols form active and selective catalysts with ruthenium for the asymmetric hydrogenation of ketones and olefins. sctunisie.org These systems are particularly valuable for the synthesis of chiral alcohols and other reduced products with high enantiopurity. sctunisie.org

Iridium(I) Complexes: Iridium catalysts bearing chiral phosphoramidite (B1245037) ligands, which can be synthesized from 1,3-diols, have been used for the site-selective and diastereoselective C-allylation of unprotected diols. nih.gov

Palladium(0/II) Complexes: Palladium catalysts are widely used in cross-coupling and alkene difunctionalization reactions. nih.govmdpi.com Chiral ligands derived from diols can impart enantioselectivity in these processes, allowing for the construction of complex molecular architectures with precise stereochemical control. nih.gov

Role as Important Building Blocks in Organic Synthesis

Beyond their use in catalysis, chiral 1,3-diols like this compound are valuable chiral building blocks for the synthesis of complex molecules. nih.gov Their pre-defined stereochemistry can be carried through a synthetic sequence to establish the stereocenters in a final target molecule, such as a natural product or a pharmaceutical agent. nih.govdiva-portal.org

Future Directions and Emerging Research Avenues in 1s,3s 1,3 Diphenylpropane 1,3 Diol Research

Development of More Sustainable and Cost-Effective Synthesis Methodologies

The pursuit of environmentally benign and economically viable synthetic routes is a paramount goal in modern chemistry. For (1S,3S)-1,3-Diphenylpropane-1,3-diol, research is shifting from classical stoichiometric reductions, which often involve hazardous reagents and generate significant waste, toward catalytic and biocatalytic approaches that offer higher efficiency and a reduced environmental footprint.

Key emerging strategies include:

Catalytic Asymmetric Hydrogenation: This is a highly efficient method for producing chiral 1,3-diols. The direct, stereoselective hydrogenation of the precursor 1,3-diphenylpropane-1,3-dione (B8210364) or related β-hydroxy ketones using chiral catalysts provides the diol in high yield and excellent enantiomeric purity. sctunisie.orgresearchgate.net These catalytic processes operate under mild conditions and require only a small amount of catalyst, minimizing waste and energy consumption.

Biocatalytic Methods: The use of enzymes and whole-cell systems presents a powerful green alternative for synthesizing chiral diols. rsc.org These methods include the enzymatic reduction of diketone precursors and the enzymatic kinetic resolution of racemic diols. rsc.orgnih.gov Biocatalysis offers exceptional stereoselectivity under mild, aqueous conditions, aligning perfectly with the principles of sustainable chemistry. rsc.org For instance, the microbial resolution of racemic 1,3-diphenylpropane-1,3-diol (B1267955) diacetate using enzymes from Trichoderma viride has been shown to be an effective method. researchgate.net

Chemoenzymatic One-Pot Strategies: A promising frontier is the combination of chemical and biological catalysis in a single vessel. rsc.org This approach can involve an organocatalytic reaction to form a precursor which is then stereoselectively reduced by an enzyme in the same pot, streamlining the synthesis and avoiding the isolation of intermediates.

These modern catalytic and biocatalytic routes represent a significant improvement over traditional methods that rely on expensive or hazardous reagents like lithium aluminum hydride, which are not suitable for large-scale, economical production. researchgate.net

Exploration of Novel Catalytic Systems and Ligand Designs

The success of asymmetric synthesis hinges on the performance of the chiral catalyst. Consequently, a major research thrust is the design and discovery of new catalytic systems that can deliver this compound with near-perfect stereocontrol and high efficiency.

The asymmetric hydrogenation of 1,3-diphenylpropane-1,3-dione is a benchmark reaction for evaluating new catalysts. Research in this area is focused on several classes of catalysts:

Ruthenium-Diphosphine Complexes: Ruthenium catalysts paired with chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of β-dicarbonyl compounds. sctunisie.orgresearchgate.net Atropisomeric ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly successful. researchgate.net The design of new diphosphine ligands with tailored electronic and steric properties continues to be a vibrant area of research to improve catalytic activity and selectivity.

Organocatalysis: Small organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for asymmetric reactions. nih.gov The synthesis of chiral 1,3-diols can be achieved through a two-step process involving an asymmetric organocatalytic aldol (B89426) reaction to create a chiral β-hydroxy ketone, followed by a diastereoselective reduction. nih.gov

Biocatalysts: Alcohol dehydrogenases (ADHs) are a key focus for the enzymatic reduction of 1,3-diketones and β-hydroxy ketones. researchgate.net Genetic engineering and directed evolution are being employed to create novel ADHs with enhanced stability, broader substrate scope, and specific stereoselectivity to produce the desired (1S,3S)-diol isomer.

The table below summarizes some catalytic approaches used for the synthesis of chiral 1,3-diols, highlighting the catalyst, substrate, and the stereochemical outcome.

Catalytic SystemSubstrateKey FeatureStereoselectivity
Ru(II)-Tol-BINAP1,3-Diarylpropane-1,3-dioneAsymmetric HydrogenationHigh Enantioselectivity
Trichoderma viride (lipase)Racemic 1,3-diphenylpropane-1,3-diol diacetateEnzymatic Kinetic ResolutionHigh Enantiomeric Purity
Proline-derived Organocatalyst + CBS reductionAldehyde + KetoneAsymmetric Aldol + Stereoselective ReductionHigh Enantiomeric Purity (>99% ee)
Atropisomeric Diphosphine/Ruthenium ComplexesAchiral β-Keto EsterAsymmetric HydrogenationExcellent Enantioselectivity (>99% ee)

Data compiled from multiple research findings. sctunisie.orgnih.govresearchgate.netresearchgate.net

Integration into Complex Synthetic Sequences for Chiral Building Blocks

Beyond its synthesis, the true value of this compound lies in its application as a versatile chiral building block. nih.gov A key area of future research is to expand its use as a starting material or intermediate in the synthesis of other high-value chiral molecules, such as pharmaceuticals, natural products, and novel chiral ligands. researchgate.netrsc.org

A significant application is the transformation of the diol into more complex chiral ligands. The two hydroxyl groups serve as handles for further chemical modification. For example, this compound can be converted into its corresponding 1,3-dimesylate. This activated intermediate can then react with diphenylphosphine (B32561) to generate a C2-symmetric 1,3-diphosphine ligand, (1S,3S)-1,3-Bis(diphenylphosphino)-1,3-diphenylpropane. researchgate.net

This transformation is noteworthy because the resulting diphosphine is itself a valuable chiral ligand for asymmetric catalysis. Research has shown that such ligands, when complexed with rhodium or ruthenium, can effectively catalyze the asymmetric hydrogenation of various substrates, including precursors to β-amino acids, with high enantioselectivity. researchgate.net This represents a powerful strategy where the chirality of the diol is transferred and amplified in a new, functional molecule.

The general sequence is outlined below:

Scheme 1: Conversion of this compound into a Chiral Diphosphine Ligand

This compound → (1S,3S)-1,3-Dimesyloxy-1,3-diphenylpropane → (1S,3S)-1,3-Bis(diphenylphosphino)-1,3-diphenylpropane

This strategic use of this compound as a chiral scaffold underscores its importance. Future work will likely uncover new pathways to convert this diol into a wider array of chiral auxiliaries, catalysts, and complex molecular targets, further cementing its role as a fundamental chiral building block in synthetic chemistry. wikipedia.org

Q & A

Basic Synthesis: How can (1S,3S)-1,3-Diphenylpropane-1,3-diol be synthesized with high stereochemical purity?

Methodological Answer:
A biocatalytic approach using ketoreductases (KREDs) is effective for stereoselective reduction of prochiral diketones. For example, KRED1-Pglu catalyzes the reduction of 2-methyl-2-propylcyclopentane-1,3-dione to yield (1S,3S)-1,3-diol with >85% enantiomeric excess (ee) under optimized conditions (substrate concentration ≤28 mM, pH 7.0–8.5, NADPH cofactor). The stereochemical outcome depends on enzyme-substrate interactions and reaction time to avoid over-reduction .

Basic Characterization: What analytical methods validate the stereochemistry and purity of this compound?

Methodological Answer:

  • 1H NMR : Compare chemical shifts of diastereomers; e.g., (1S,3S) configurations show distinct splitting patterns for hydroxyl (-OH) and methylene (-CH2-) protons.
  • HRMS : Confirm molecular formula (e.g., C15H16O2, [M+H]+ calc. 229.1229) and rule out impurities.
  • Optical Rotation : Measure specific rotation ([α]D) against known standards to verify enantiopurity .

Advanced Optimization: How do substrate concentration and enzyme ratios influence biocatalytic yield and stereoselectivity?

Methodological Answer:

  • Substrate Inhibition : At concentrations >28 mM, KRED1-Pglu activity decreases due to substrate saturation. Lower concentrations (10–20 mM) improve turnover and ee (up to 95%).
  • Enzyme Loading : A substrate/enzyme ratio of 5:1 (w/w) balances cost and efficiency. Excess enzyme may lead to nonspecific reduction.
  • Temperature : Reactions at 25–30°C enhance enzyme stability, while >35°C risks denaturation .

Advanced Data Contradiction: How to resolve discrepancies in stereochemical outcomes during diol synthesis?

Methodological Answer:

  • Diastereomer Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate (1S,3S) and (1R,3R) isomers.
  • Kinetic Resolution : If diastereomeric intermediates (e.g., ketols) persist, adjust reaction time or employ a second enzyme (e.g., lipase) to selectively hydrolyze undesired isomers .

Safety Protocols: What precautions are advised given limited toxicological data for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of aerosols.
  • Waste Disposal : Treat as hazardous organic waste; incinerate at >800°C with alkaline scrubbers. Note: No carcinogenicity data exist, but structural analogs (e.g., diphenyl ethers) suggest potential irritancy .

Advanced Reactivity: How does this compound react with phosphorus halides?

Methodological Answer:
The diol reacts with phenyl phosphorus halides (e.g., PCl3, POCl3) in dry toluene under reflux to form phosphinate esters. For example:

  • Step 1 : Mix diol (1 equiv) with PCl3 (1.2 equiv) and triethylamine (2 equiv) as a base.
  • Step 2 : Reflux at 110°C for 8–12 hours to yield 2-aryl-3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .

Advanced Application: What role does this diol play in boron neutron capture therapy (BNCT) research?

Methodological Answer:
The diol serves as a precursor for synthesizing boron-rich compounds like L-BPA (boronophenylalanine). Key steps:

  • Borylation : React with decaborane (B10H14) under inert conditions to form boronated intermediates.
  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) to isolate enantiomerically pure BNCT agents. Note: Current yields are low (≤40%) due to steric hindrance from phenyl groups .

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